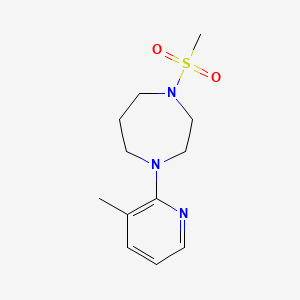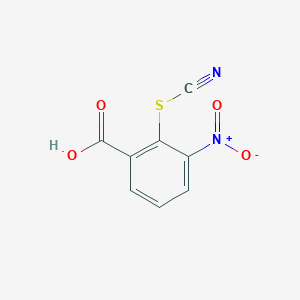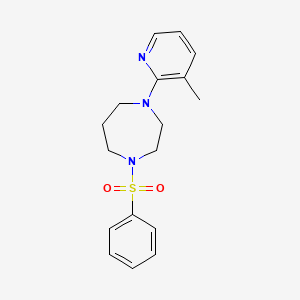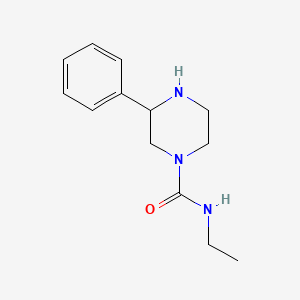
1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
The synthesis of 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the diazepane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methanesulfonyl group: This step involves the reaction of the diazepane intermediate with methanesulfonyl chloride under basic conditions.
Attachment of the pyridinyl group: The final step involves the coupling of the methanesulfonyl-diazepane intermediate with a pyridinyl derivative, such as 3-methylpyridine, using a suitable coupling reagent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles, such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridinyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Methanesulfonyl-4-(2-methylpyridin-3-yl)-1,4-diazepane: This compound has a similar structure but with a different position of the methyl group on the pyridine ring, which can affect its chemical properties and biological activity.
1-Methanesulfonyl-4-(4-methylpyridin-2-yl)-1,4-diazepane: Another structural isomer with potential differences in reactivity and applications.
1-Methanesulfonyl-4-(3-chloropyridin-2-yl)-1,4-diazepane: This compound has a chlorine atom instead of a methyl group, which can influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-4-methylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-11-5-3-6-13-12(11)14-7-4-8-15(10-9-14)18(2,16)17/h3,5-6H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTLAKONHIHBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine](/img/structure/B6363185.png)
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)
![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid](/img/structure/B6363206.png)
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)
![2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid](/img/structure/B6363235.png)
![6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363241.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate](/img/structure/B6363265.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)
